2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE
Overview
Description
2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide is 444.18312656 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research involving compounds structurally similar to the query focuses on their synthesis and characterization. For instance, novel synthesis methods have been developed to create 1,2,3-triazole derivatives using green chemistry approaches such as ultrasound irradiation, which offers advantages like reduced reaction times and higher yields. These methods are significant for producing compounds with potential applications in various fields, including materials science and pharmacology (N. Rezki, 2016).
Antimicrobial Activity
Some of the structurally related compounds have been explored for their antimicrobial activity against a range of bacteria and fungi. For example, derivatives of 1,2,3-triazole have shown promising antimicrobial properties, which could lead to new therapeutic agents for treating infections (N. Rezki, 2016).
Anticancer Activity
The anticancer properties of triazole derivatives have also been a subject of investigation. Some studies have synthesized and tested compounds for their ability to inhibit cancer cell growth, offering a potential pathway for the development of new anticancer medications. The selectivity and potency of these compounds against various cancer cell lines are of particular interest (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).
Insecticidal Properties
Research into the applications of triazole and related compounds extends into agriculture, where some derivatives have been evaluated for their insecticidal properties against pests like the cotton leafworm. These findings could contribute to the development of new, more effective agricultural chemicals (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c27-20(23-16-5-2-1-3-6-16)13-31-22-25-24-21(26(22)12-17-7-4-10-28-17)15-8-9-18-19(11-15)30-14-29-18/h8-9,11,16-17H,1-7,10,12-14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZANNDOWOJIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.